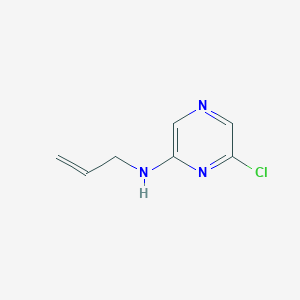

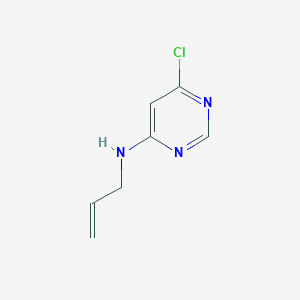

N-Allyl-6-chloro-2-pyrazinamine

Descripción general

Descripción

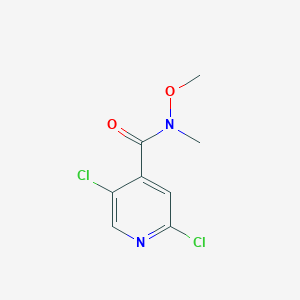

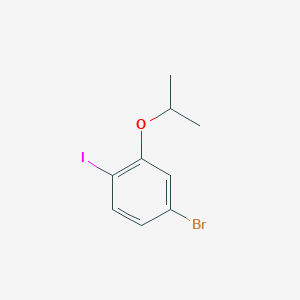

N-Allyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C7H8ClN3 . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 bonds in total. These include 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.61 g/mol . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Applications in Tuberculosis Treatment

Pyrazinamide, a compound closely related to N-Allyl-6-chloro-2-pyrazinamine, is an indispensable first-line drug used for the treatment of tuberculosis (TB). It has a unique ability to shorten the course of TB treatment and is effective against strains resistant to other drugs. Pyrazinamide's role in TB treatment underlines the need for accurate detection of resistance and the search for new drug targets (Njire et al., 2016).

Chemical and Microbial Synthesis

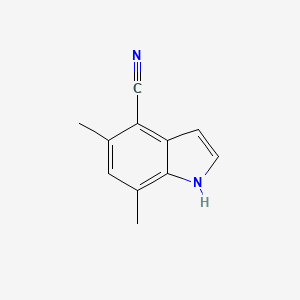

The synthesis of pyrazinamide, which shares structural similarities with this compound, can be achieved through both chemical and microbial methods. The microbial preparation from 2-cyanopyrazine is highlighted for its advantages in reaction conditions, output, and purity, showcasing the potential for environmentally friendly and efficient production methods for related compounds (Yuguo, 2010).

Catalysis and Organic Synthesis

Research on the isomerization of N-allyl compounds, including amines, amides, and nitrogen-heterocycles, catalyzed by transition metal complexes, offers insights into synthetic methodologies that could be applicable to this compound. These studies reveal the potential for highly selective syntheses of various organic compounds, emphasizing the role of N-allyl structures in organic synthesis (Krompiec et al., 2008).

Neurodegenerative Disease Research

Pyrazolines, a class of compounds including pyrazinamine derivatives, have been identified for their neuroprotective properties against diseases such as Alzheimer's and Parkinson's. The exploration of pyrazoline derivatives in neurodegenerative disease research highlights the potential of this compound and similar compounds in developing therapeutic agents (Ahsan et al., 2022).

Pharmacological Diversity of Pyrazine Derivatives

Pyrazine derivatives, closely related to this compound, have been identified with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The diversity and significance of these compounds in pharmacology suggest potential research and therapeutic applications for this compound (Ferreira & Kaiser, 2012).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as pyrazinamide, demonstrate clinically significant antibacterial activity only against mycobacterium tuberculosis and mycobacterium africanum .

Mode of Action

Pyrazinamide, a related compound, is known to enter the bacterium passively and is metabolized via pyrazinamidase within the cytoplasm to pyrazinoic acid, which is the active form of the drug . It is possible that N-Allyl-6-chloro-2-pyrazinamine may have a similar mode of action.

Result of Action

It is known that pyrazinamide demonstrates activity against both replicating and slow-growing populations . It is possible that this compound may have similar effects.

Action Environment

It is known that pyrazinamide is thought to be more active at an acidic ph (eg, within macrophages) . It is possible that this compound may have similar environmental dependencies.

Propiedades

IUPAC Name |

6-chloro-N-prop-2-enylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h2,4-5H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWIFMLFILWIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)